molecular formula C8H8F2O2 B3282721 1,4-Difluoro-2,3-dimethoxybenzene CAS No. 75626-18-5

1,4-Difluoro-2,3-dimethoxybenzene

Cat. No. B3282721
CAS RN: 75626-18-5
M. Wt: 174.14 g/mol
InChI Key: OUUAUECUXZLMQR-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-dimethoxybenzene is an alkoxy arene . It has a molecular weight of 174.15 . The IUPAC name for this compound is 1,4-difluoro-2,3-dimethoxybenzene .


Molecular Structure Analysis

The InChI code for 1,4-Difluoro-2,3-dimethoxybenzene is 1S/C8H8F2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

1,4-Difluoro-2,3-dimethoxybenzene is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Electrodeposition Studies

1,4-Difluoro-2,3-dimethoxybenzene has been employed as a suitable reagent in studies related to electrodeposition. Specifically, it has been investigated for its role in the direct anodic electrodeposition of various conducting polymers (such as polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene) onto copper (Cu) electrodes. Researchers have explored its use as a corrosion inhibitor during these electrodeposition processes .

Synthesis of Molecular Crystals

In the realm of materials science, 1,4-Difluoro-2,3-dimethoxybenzene finds application in the synthesis of molecular crystals. Notably, it has been utilized to create molecular crystals involving lithium ions. For instance, researchers have synthesized crystals of [Li{N(SO2CF3)2}{C6H4(OCH3)2}2] and [Li{N(SO2CF3)2}{C6F2H2(OCH3)2}2], both of which exhibit solid-state lithium ion conductivity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

1,2-Difluoro-4,5-dimethoxybenzene, a similar compound, may be used in the synthesis of molecular crystals of [Li {N (SO 2 CF 3) 2 } {C 6 H 4 (OCH 3) 2 } 2] and [Li {N (SO 2 CF 3) 2 } {C 6 F 2 H 2 (OCH 3) 2 } 2 ], having solid-state lithium ion conductivity . This suggests potential future directions for the use of 1,4-Difluoro-2,3-dimethoxybenzene in the field of solid-state lithium ion conductivity.

properties

IUPAC Name

1,4-difluoro-2,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUAUECUXZLMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300602
Record name 1,4-Difluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2,3-dimethoxybenzene

CAS RN

75626-18-5
Record name 1,4-Difluoro-2,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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